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Compound of Interest

Compound Name: N,N-Diphenylethylenediamine
CAS No.: 1140-29-0
Cat. No.: B073139
- 7

Executive Summary & Chemical Identity

N,N'-Diphenylethylenediamine (also known as 1,2-Dianilinoethane or Wanzlick’s reagent
precursor) is a secondary diamine widely used as a ligand in organometallic catalysis and as
an intermediate in the synthesis of N-heterocyclic carbenes.[2]

Crucial Distinction: Do not confuse this compound with 1,2-Diphenylethylenediamine
(Stilbenediamine).

o Target Molecule (This Guide):

(Achiral, CAS 150-61-8).

e Distractor:

(Chiral centers, CAS 35132-20-8).

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b073139?utm_src=pdf-interest
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4727536.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Data

CAS Number 150-61-8

Formula

Molecular Weight 212.29 g/mol

Melting Point 65—67 °C (Lit.)[2][3]

Appearance White to pale yellow crystalline solid
Soluble in

Solubility

, DMSO, Acetone; Insoluble in water.[1]

Synthesis & Impurity Profile

Understanding the synthesis is vital for interpreting spectroscopic impurities.[1]
o Primary Route: N-Alkylation of aniline with 1,2-dibromoethane or 1,2-dichloroethane.
o Common Impurities:

o Aniline: Residual starting material (check for broad singlet at ~3.6 ppm in

H NMR).[1]

o N,N,N'-Triphenylethylenediamine: Over-alkylation byproduct.[1]

o Imidazolidine Derivatives: If the sample was exposed to formaldehyde or aldehydes
(Wanzlick equilibrium).[1]

Mass Spectrometry (MS) Analysis
Method: Electron lonization (El), 70 eV.[1]

The mass spectrum of N,N'-Diphenylethylenediamine is dominated by cleavage of the central
ethane bond, driven by the stability of the resulting nitrogen-stabilized cation.

Key lons & Fragmentation Pattern
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Figure 1: Primary fragmentation pathway under Electron lonization (El).

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum is characterized by the secondary amine functionality and the mono-

substituted benzene rings.
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Wavenumber (cm

Vibration Mode Assignment / Notes

)
Sharp, medium intensity.

3350 — 3410 Stretch ) ]

reic Typical for secondary amines.

Weak to medium. Above 3000
cm

3020 — 3060 Stretch
indicates aromaticity.
Weak.[4] Methylene backbone

_ (

2850 — 2950 Stretch
C-H).[1]

1600. 1500 "Breathing" modes of the

’ Ring Stretch benzene ring.[1]

Strong. Conjugation

1260 — 1320 Stretch strengthens this bond relative
to aliphatic amines.

250, 690 Strong. Diagnostic for mono-

' Out-of-Plane substituted benzene rings.

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) is the standard solvent. Reference: TMS (

0.00 ppm) or Residual

(

7.26 ppm).[1]

H NMR Data (400 MHz,
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The symmetry of the molecule simplifies the spectrum significantly.[1] The two phenyl rings are
equivalent, as are the two methylene groups.[1]

Shift ( - ' _ Structural
Multiplicity Integration Assignment

, ppm) Context

Overlap with

Ar-

7.15-7.25 Multiplet (t) 4H solvent peak is

common.

Upfield due to

Ar- electron donation

6.70 — 6.80 Multiplet (t) 2H
from Nitrogen.

_ Ar- Most shielded
6.60 — 6.68 Multiplet (d) 4H .
aromatic protons.

Variable.

3.80 — 4.00 Broad Singlet 2H Disappears with

shake.[1]

Sharp singlet
3.40 Singlet 4H due to chemical

equivalence.

Expert Insight:

e The Methylene Singlet: Unlike N-ethylaniline (where the ethyl group gives a quartet/triplet
pattern), the ethylene bridge here is chemically equivalent (

system appearing as a singlet) because the molecule is symmetric.

» NH Proton: The chemical shift of the amine proton is highly concentration-dependent.[5] In
dilute samples, it may shift upfield toward 3.5 ppm.[1]

C NMR Data (100 MHz,
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Shift (
Assignment Type

» Ppm)

148.0 Ar- Quaternary (C-N bond).

129.4 Ar- CH

117.8 Ar- CH

113.2 Ar- CH

43.5 Aliphatic Methylene.

Experimental Protocols
Protocol A: NMR Sample Preparation

o Selection: Use high-quality NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming

accuracy.
» Solvent: Dissolve ~10-15 mg of sample in 0.6 mL of

(99.8% D).

o Note: If the sample is old/yellowed, filter through a small plug of basic alumina to remove

oxidation products (quinones) before analysis.[1]
e Acquisition:
o Proton: 16 scans, 1-second relaxation delay.[1]

o Carbon: 256-512 scans to visualize the quaternary carbon at 148 ppm.

Protocol B: IR Sample Preparation (ATR)

¢ Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum
is flat.[1]
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¢ Deposition: Place a small amount (~2 mg) of the solid powder directly onto the crystal.

o Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

[1]
e Scan: Collect 16-32 scans at 4 cm
resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
N,N'-Diphenylethylenediamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073139#n-n-diphenylethylenediamine-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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